4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride
Overview
Description
Phenyl 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoate is a related compound with the chemical formula C18H18BrClO3 . It contains a total of 42 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ether .
Molecular Structure Analysis
The 2D chemical structure image of phenyl 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoate is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of phenyl 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical and Chemical Properties Analysis
The molecular weight of phenyl 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoate is 397.69072 g/mol . The SMILES string of this compound is Cc2cc(OCCCC(=O)Oc1ccccc1)c(Br)c©c2Cl .Scientific Research Applications
Synthesis and Reactivity
Piperidine derivatives are valuable in medicinal chemistry due to their versatility in synthesis and the potential for diverse biological activities. For example, Mollet et al. (2011) explored the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation, highlighting the method's utility in preparing compounds with potential medicinal applications (Mollet et al., 2011). Similarly, the study on the metabolic activity of 3-hydroxymethyl N-methyl piperidine derivatives in obese rats by Massicot et al. (1985) demonstrates the chemical's impact on biological systems, albeit focusing on metabolic effects rather than direct applications (Massicot et al., 1985).
Structural Analysis and Properties
The crystal and molecular structure of related piperidine compounds have been extensively studied to understand their physicochemical properties and potential applications in drug design and development. Szafran et al. (2007) characterized 4-piperidinecarboxylic acid hydrochloride, providing insights into the compound's crystal structure and interactions, which could inform the design of piperidine-based pharmaceuticals (Szafran et al., 2007).
Biological Activity and Applications
Research on piperidine derivatives also extends to their biological activities, including antimicrobial and antiparasitic effects. Bhoj et al. (2019) investigated the apoptotic effect of piperidine derivatives on human lymphatic filarial parasites, revealing significant therapeutic potential against these parasites (Bhoj et al., 2019). Additionally, Ovonramwen et al. (2019) synthesized a novel piperidine derivative and evaluated its antimicrobial activities, demonstrating moderate efficacy against several microbial strains (Ovonramwen et al., 2019).
Properties
IUPAC Name |
4-(2-bromo-4-chloro-3,5-dimethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c1-8-7-11(12(14)9(2)13(8)15)17-10-3-5-16-6-4-10;/h7,10,16H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSMUHLJFIQDFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-85-5 | |
Record name | Piperidine, 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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